molecular formula C12H12O3 B1358345 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde CAS No. 68950-67-4

6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde

Cat. No.: B1358345
CAS No.: 68950-67-4
M. Wt: 204.22 g/mol
InChI Key: NTVKOYKLIKUWHM-UHFFFAOYSA-N
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Description

6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde is a chemical compound with the molecular formula C12H12O3. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. This compound is characterized by its unique structure, which includes a methoxy group and a carbaldehyde group attached to a tetrahydronaphthalene ring system.

Preparation Methods

The synthesis of 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde typically involves several steps. One common method includes the following steps:

    Starting Material: The synthesis often begins with 6-methoxy-1,2,3,4-tetrahydronaphthalene.

    Oxidation: The starting material undergoes oxidation to introduce the oxo group at the 1-position.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of certain polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde involves its interaction with various molecular targets. The methoxy and carbaldehyde groups play crucial roles in its reactivity and binding affinity. The pathways involved include:

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.

    Signal Transduction: The compound may affect cellular signaling pathways by interacting with specific receptors.

Comparison with Similar Compounds

6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde can be compared with similar compounds such as:

    1,2,3,4-Tetrahydro-6-methoxynaphthalene: Lacks the oxo and carbaldehyde groups, making it less reactive.

    6-Methoxy-1,2,3,4-tetrahydronaphthalene: Similar structure but without the oxo group, affecting its chemical properties.

    1,2,3,4-Tetrahydronaphthalene: The absence of both methoxy and carbaldehyde groups results in different reactivity and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-15-10-4-5-11-8(6-10)2-3-9(7-13)12(11)14/h4-7,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVKOYKLIKUWHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(CC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596471
Record name 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68950-67-4
Record name 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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